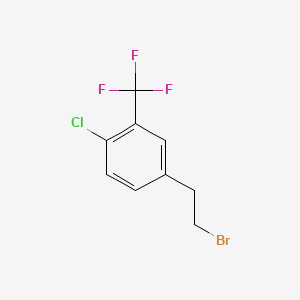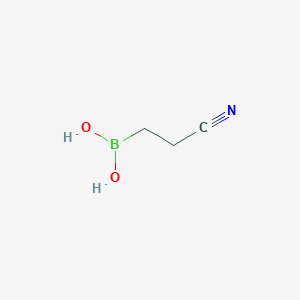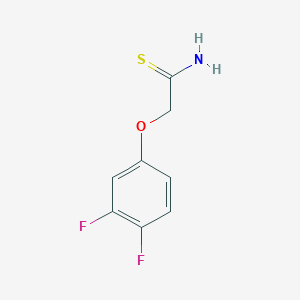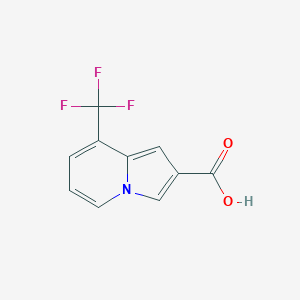
4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrClF3. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
科学的研究の応用
4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
類似化合物との比較
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the chloro and bromoethyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the chloro and bromoethyl groups.
Trifluorotoluene: Contains a trifluoromethyl group but lacks the bromoethyl and chloro groups.
Uniqueness
4-(2-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and applications. The presence of the bromoethyl group allows for versatile substitution reactions, while the chloro and trifluoromethyl groups enhance the compound’s stability and reactivity in various chemical processes .
特性
分子式 |
C9H7BrClF3 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrClF3/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2 |
InChIキー |
DJKTXWSFUZQQJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCBr)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)


![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)


